molecular formula C7H16O6S3 B13732930 Tris(ethylsulphonyl)methane CAS No. 21467-59-4

Tris(ethylsulphonyl)methane

Katalognummer: B13732930
CAS-Nummer: 21467-59-4
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: ZMZMWZJOEIWLQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(ethylsulphonyl)methane is an organosulfur compound with the molecular formula C7H16O6S3 It is characterized by three ethylsulphonyl groups attached to a central methane carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(ethylsulphonyl)methane typically involves the reaction of ethylsulfonyl chloride with a suitable methylene donor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(ethylsulphonyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The ethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

Tris(ethylsulphonyl)methane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Wirkmechanismus

The mechanism of action of tris(ethylsulphonyl)methane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, including enzyme inhibition and protein modification. These interactions can lead to changes in cellular processes and contribute to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

    Tris(methylsulphonyl)methane: Similar structure but with methyl groups instead of ethyl groups.

    Tris(phenylsulphonyl)methane: Contains phenyl groups instead of ethyl groups.

    Tris(chlorophenyl)methane: Contains chlorophenyl groups.

Uniqueness: Tris(ethylsulphonyl)methane is unique due to its specific ethylsulphonyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

21467-59-4

Molekularformel

C7H16O6S3

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-[bis(ethylsulfonyl)methylsulfonyl]ethane

InChI

InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3

InChI-Schlüssel

ZMZMWZJOEIWLQL-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.